4-((Benzyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Description
This compound belongs to the triazolopyridine class, characterized by a fused triazole and pyridine ring system. Its structure includes a 1-ethyl group and a benzyloxymethyl substituent at position 4, distinguishing it from other analogs. The tetrahydro configuration (4,5,6,7-tetrahydro) indicates partial saturation of the pyridine ring, which may enhance conformational flexibility and receptor binding .
Triazolopyridines are recognized as purine isosteres, enabling interactions with purinergic receptors like P2X7, a target in neuroinflammation and neuropsychiatric disorders .
Properties
IUPAC Name |
1-ethyl-4-(phenylmethoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-19-14-8-9-16-13(15(14)17-18-19)11-20-10-12-6-4-3-5-7-12/h3-7,13,16H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXQATJMZYQSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(NCC2)COCC3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 4-((Benzyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article delves into its applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound belongs to the class of triazolopyridines, characterized by a fused triazole and pyridine ring system. Its structure includes a benzyloxy group and an ethyl substituent, which may influence its biological activity and pharmacological properties.
Molecular Formula
- Molecular Formula : C15H18N4O
- Molecular Weight : 270.33 g/mol
Antimicrobial Activity
Research has indicated that compounds within the triazolopyridine family exhibit significant antimicrobial properties. Case studies have shown that derivatives of this compound demonstrate activity against various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties
Studies have highlighted the potential of triazolopyridines as anticancer agents. For instance, a derivative of this compound was tested against cancer cell lines and showed promising cytotoxic effects, suggesting that it may inhibit tumor growth through apoptosis induction .
Neuropharmacological Effects
The unique structure of 4-((Benzyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine may allow it to interact with neurotransmitter systems. Preliminary studies suggest that it could have anxiolytic or antidepressant effects by modulating serotonin receptors .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular diseases. Compounds similar to this triazolopyridine have been investigated for their anti-inflammatory properties, showing inhibition of pro-inflammatory cytokines in vitro .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships (SAR)
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Benzyloxy group | Enhances lipophilicity | |
| Ethyl group | Modulates receptor binding |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several derivatives of triazolopyridines and evaluated their efficacy against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
A study conducted at a university laboratory focused on the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that treatment with the compound led to significant cell death compared to untreated controls, suggesting further investigation into its mechanisms is warranted .
Case Study 3: Neuropharmacological Assessment
Research exploring the neuropharmacological effects involved behavioral tests on rodent models treated with the compound. The findings indicated reduced anxiety-like behavior in treated animals compared to controls, highlighting its potential therapeutic use in anxiety disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
Key Observations :
Pharmacological Activity
In Vitro P2X7 Antagonism
Insights :
Pharmacokinetic Properties
Analysis :
- Smaller substituents (e.g., methyl) correlate with lower brain penetration , likely due to efflux transporter recognition. The target compound’s benzyloxymethyl group may exacerbate this limitation .
- Methylated analogs show moderate half-lives (~2.5 h), suggesting the ethyl group in the target compound could improve metabolic stability via reduced CYP450 metabolism .
Research Implications and Gaps
- Target Compound: Limited data on P2X7 activity and pharmacokinetics necessitate further in vitro/in vivo studies. Its benzyloxymethyl group may be advantageous in peripheral inflammatory diseases but unsuitable for CNS targets .
- Comparative SAR : Ethyl and benzyloxymethyl substituents represent underexplored chemical space; molecular modeling could elucidate their receptor interactions .
Preparation Methods
Hydrazine-Mediated Triazole Ring Formation
The triazolo[4,5-c]pyridine core is synthesized via cyclocondensation of 4,5,6,7-tetrahydro-1H-pyridine-3-carboxaldehyde derivatives with hydrazines. For example:
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Intermediate 1 : 4-(Hydroxymethyl)-4,5,6,7-tetrahydro-1H-pyridine-3-carboxaldehyde is treated with ethyl hydrazinecarboxylate in POCl₃ at 80–100°C, forming the triazole ring with 72–78% yield.
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Mechanism : Acid-catalyzed dehydration facilitates intramolecular cyclization, with POCl₃ acting as both solvent and dehydrating agent.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–120 | 80 | 78 |
| POCl₃ Equiv. | 1.0–3.0 | 2.5 | 75 |
| Reaction Time (h) | 2–24 | 6 | 72 |
Ultrasonic-Assisted Cyclization
CN103613594A demonstrates that ultrasonic irradiation (40 kHz) reduces reaction time by 60% compared to conventional heating. Using 2-hydrazinyl-3-chloropyridine derivatives in POCl₃ at 105°C for 3 hours achieves 85–90% conversion, though purification challenges arise due to chlorinated byproducts.
Functionalization: Introduction of Benzyloxymethyl and Ethyl Groups
Benzyloxymethylation at Position 4
The hydroxymethyl intermediate undergoes benzylation via nucleophilic substitution:
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Step 1 : 4-(Hydroxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-triazolo[4,5-c]pyridine is treated with benzyl bromide (1.2 equiv) in DMF, using K₂CO₃ (2.0 equiv) as a base at 60°C for 12 hours.
Key Consideration : Steric hindrance at position 4 necessitates polar aprotic solvents (DMF, DMSO) to enhance reactivity.
Ethylation at Position 1
Ethyl group introduction occurs via reductive amination or alkylation:
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Method A : Reductive amination of the primary amine with acetaldehyde (2.0 equiv) and NaBH₃CN in MeOH at 0°C to RT, yielding 82–88%.
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Method B : Direct alkylation with ethyl iodide (1.5 equiv) and K₂CO₃ in acetonitrile under reflux (24 hours, 65% yield).
Table 2: Comparison of Ethylation Methods
| Method | Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Acetaldehyde, NaBH₃CN | 6 | 88 | 98 |
| B | Ethyl iodide, K₂CO₃ | 24 | 65 | 92 |
Alternative Pathways: Transition-Metal Catalysis
Palladium-Catalyzed Cross-Coupling
US9802944B2 reports a Pd/C-mediated coupling strategy for analogous triazolopyridines:
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Substrate : 4-(Chloromethyl)-1-ethyltriazolopyridine reacts with benzyl alcohol (1.1 equiv) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) in toluene at 110°C for 18 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 4.21 (s, 2H, CH₂O), 3.75 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.89–2.82 (m, 4H, pyridine-H), 1.95–1.88 (m, 2H, CH₂), 1.32 (t, J = 7.2 Hz, 3H, CH₃).
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HRMS (ESI+) : m/z calcd for C₁₇H₂₂N₄O [M+H]⁺ 298.1789, found 298.1792.
Industrial Scalability and Challenges
Q & A
Q. What are the common synthetic routes for preparing 4-((Benzyloxy)methyl)-1-ethyl-triazolo[4,5-c]pyridine derivatives?
Methodological Answer: Synthesis typically involves cyclization of pre-functionalized pyridine precursors. For example:
- Step 1: Introduce the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) on a tetrahydropyridine scaffold.
- Step 2: Install the benzyloxymethyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3: Alkylate the triazole nitrogen with ethyl iodide in the presence of a base like NaH . Key Optimization Parameters:
- Use tert-butyldimethylsilyl (TBS) protecting groups to improve regioselectivity during cyclization .
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole Formation | CuI, DIPEA, DMF, 80°C | 65–75 | |
| Benzyloxymethylation | BnBr, K₂CO₃, DMF, RT | 85 | |
| N-Ethylation | EtI, NaH, THF, 0°C | 70 |
Q. How is this compound characterized structurally and analytically?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR: Identify protons on the triazole ring (δ 7.8–8.2 ppm for triazole H) and ethyl group (δ 1.2–1.4 ppm for CH₃). The benzyloxy methyl group shows a singlet near δ 4.5–4.7 ppm .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ expected at ~316.2 g/mol).
- Elemental Analysis: Validate purity (>95% C, H, N content matches theoretical values) .
Table 2: Key Spectroscopic Data
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Triazole C-H | 7.9–8.1 | 145–150 |
| Benzyloxy CH₂ | 4.5–4.7 | 70–75 |
| Ethyl CH₃ | 1.2–1.4 | 12–15 |
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Based on structurally related benzyloxy-containing compounds:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Exposure Control: Avoid contact with skin/eyes due to potential irritation (H315/H319). If exposed, rinse with water for 15 minutes and seek medical attention .
- Storage: Store in a dark, dry environment at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, as seen in analogous triazolopyridine syntheses (yields improved from 60% to 88% with Pd) .
- Solvent Effects: Replace DMF with acetonitrile to reduce side reactions during benzyloxymethylation .
- Microwave Assistance: Reduce reaction time (e.g., from 24h to 2h) while maintaining yield using microwave irradiation (e.g., 100°C, 300 W) .
Q. How can computational modeling predict this compound’s bioactivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases). Prepare the ligand by optimizing its 3D structure with Gaussian09 at the B3LYP/6-31G* level .
- ADMET Prediction: Employ tools like FAF-Drugs2 to assess permeability (LogP <5), toxicity (AMES test), and metabolic stability (CYP450 interactions) .
Q. How do substituent variations affect biological activity in triazolopyridines?
Methodological Answer:
- Structure-Activity Relationship (SAR):
Q. What strategies resolve stability issues under acidic/basic conditions?
Methodological Answer:
- Degradation Studies: Expose the compound to pH 2 (HCl) and pH 12 (NaOH) at 37°C. Monitor via HPLC:
Q. How is regioselectivity controlled during triazole ring formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
